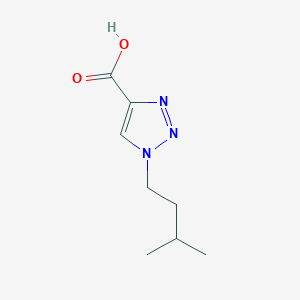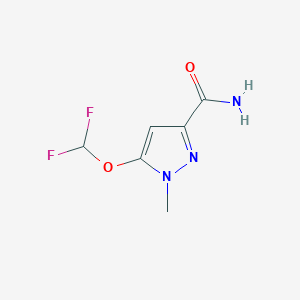
5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
5-(Difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxamide (DFMPC) is a small molecule that has been studied for its potential applications in scientific research. DFMPC is a fluorinated pyrazole derivative and is a member of the pyrazole family of heterocyclic compounds. DFMPC has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives : Research has focused on the efficient synthesis of pyrazole carboxamide derivatives, exploring various catalysts and conditions for optimal yield and purity. For example, Prabakaran, Khan, and Jin (2012) developed a high-yield synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst (Prabakaran, Khan, & Jin, 2012).
Insecticidal Applications : Wu et al. (2017) synthesized novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and tested their insecticidal activities against various pests, revealing potential as alternative insecticides (Wu et al., 2017).
Antifungal Properties : Du et al. (2015) reported the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activities against phytopathogenic fungi (Du et al., 2015).
Nematocidal Evaluation : Zhao et al. (2017) examined fluorine-containing pyrazole carboxamides, finding weak fungicidal but notable nematocidal activities against M. incognita (Zhao et al., 2017).
Catalytic Approaches in Synthesis : Kanwal et al. (2022) explored various catalytic approaches to synthesize pyrazole-thiophene-based amide derivatives, contributing to an understanding of their chemical reactivity and stability (Kanwal et al., 2022).
Synthesis of Structurally Varied Derivatives : Studies also include the synthesis of novel pyrazole carboxamide derivatives with varied structures, such as those by Martins et al. (2002), exploring their potential uses in different scientific applications (Martins et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds like 5-fluorouracil (5-fu) are known to target thymidylate synthase (ts), an enzyme crucial for dna synthesis .
Mode of Action
Compounds with similar structures, such as 5-fu, inhibit the biosynthesis of very-long-chain fatty acids in plants . Additionally, 5-FU and its metabolites inhibit DNA synthesis through the inhibition of TS .
Biochemical Pathways
5-fu, a similar compound, is known to disrupt dna synthesis and repair, resulting in lethal dna damage .
Pharmacokinetics
5-fu, a similar compound, is known to have incomplete oral absorption, a short biological half-life, and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects .
Result of Action
Similar compounds like 5-fu are known to cause cell death and resistance in tumors .
Action Environment
It’s worth noting that the bioaccumulation of fluorinated compounds in water, air, and soil is a major concern .
Propriétés
IUPAC Name |
5-(difluoromethoxy)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c1-11-4(13-6(7)8)2-3(10-11)5(9)12/h2,6H,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHUSPJIQMCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)
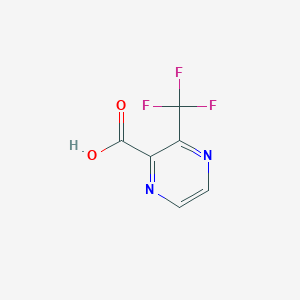
![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)
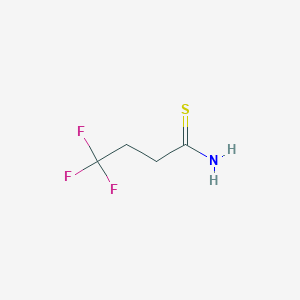
![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)

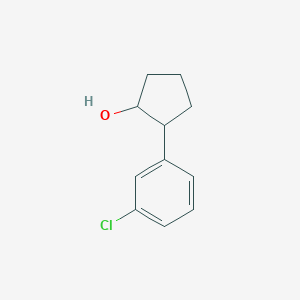


![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)
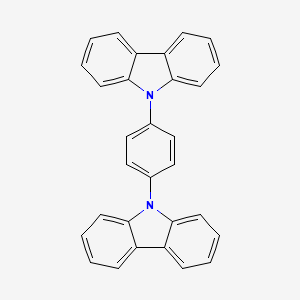
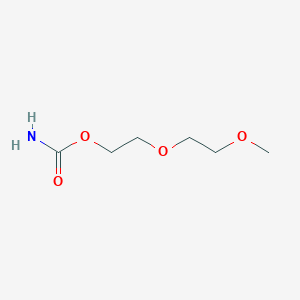
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1422653.png)
